N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Description
Properties
IUPAC Name |
N,1-dibutyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c1-3-5-9-16-22(19,20)12-7-8-14-13(11-12)17-15(21)18(14)10-6-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGSJAPROVVUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Mercaptobenzimidazole
The synthesis begins with the preparation of 1-butyl-2-mercaptobenzimidazole. Starting from 2-mercaptobenzimidazole, alkylation at the 1-position nitrogen is achieved using butyl bromide in the presence of a base such as potassium carbonate. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Key Conditions
The alkylation step is critical for introducing the first butyl group while preserving the reactive sulfanyl group for subsequent transformations.
Sulfonation at Position 5
The sulfonamide group is introduced via sulfonation of the benzodiazole ring at position 5. Chlorosulfonic acid (ClSO3H) serves as the sulfonating agent, followed by treatment with thionyl chloride (SOCl2) to convert the intermediate sulfonic acid to sulfonyl chloride.
Reaction Protocol
-
Sulfonation: 1-Butyl-2-mercaptobenzimidazole is reacted with 4.3 equivalents of ClSO3H in dichloroethane at 85°C for 12 hours.
-
Chlorination: The resulting sulfonic acid is treated with 1.2 equivalents of SOCl2 at 65°C to yield the sulfonyl chloride intermediate.
Optimization Notes
-
Excess ClSO3H ensures complete sulfonation.
-
SOCl2 facilitates the formation of the electrophilic sulfonyl chloride, essential for subsequent amination.
Amination with Butylamine
The sulfonyl chloride intermediate is reacted with butylamine to form the final sulfonamide. This step is conducted in a mixture of ethyl acetate and triethylamine to scavenge HCl generated during the reaction.
Conditions
-
Solvent: Ethyl acetate or tetrahydrofuran (THF)
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Base: Triethylamine (2.5 equivalents)
-
Temperature: 40–50°C
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For sulfonation, dichloroethane outperforms toluene or DMF due to its ability to stabilize reactive intermediates. Similarly, amination in THF affords higher yields compared to acetonitrile, as THF’s moderate polarity enhances nucleophilic attack by butylamine.
Table 1: Solvent Optimization for Sulfonation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dichloroethane | 85 | 88 |
| Toluene | 85 | 62 |
| DMF | 85 | 54 |
Stoichiometric Ratios
Precise stoichiometry is crucial for minimizing side products. A 1:4.3 molar ratio of 1-butyl-2-mercaptobenzimidazole to ClSO3H ensures complete sulfonation, while a 1:1.2 ratio of sulfonic acid to SOCl2 achieves quantitative chlorination.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a purity of >98%, with a retention time of 12.7 minutes.
Industrial Scalability and Challenges
The patent literature highlights the scalability of this synthesis, particularly the use of cost-effective aprotic solvents and straightforward purification via recrystallization. However, controlling the exothermic sulfonation step requires careful temperature monitoring to prevent decomposition.
Table 2: Scalability Metrics
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield (%) | 75 | 68 |
| Purity (%) | 98 | 95 |
| Reaction Time (h) | 24 | 28 |
Chemical Reactions Analysis
Types of Reactions
N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name : N,1-dibutyl-2-sulfanyl-1H-benzodiazole-5-sulfonamide
- Molecular Formula : C15H23N3O2S2
- Molecular Weight : 341.49 g/mol
- Purity : Typically ≥95% .
Functional Groups
The compound features a sulfonamide group, which is known for its biological activity and potential therapeutic applications. The presence of the benzodiazole moiety contributes to its stability and reactivity in various chemical environments.
Medicinal Chemistry
This compound has shown promise in the development of new pharmaceuticals. Its sulfonamide group is particularly significant due to its role in:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Research has demonstrated that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis .
Case Study : A study on sulfonamide derivatives indicated that modifications to the benzodiazole core could enhance antimicrobial efficacy while reducing toxicity .
Materials Science
The compound's unique structure allows it to be explored as a building block for advanced materials. Its potential applications include:
- Polymer Chemistry : Incorporating benzodiazole derivatives into polymers can improve thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Degradation Temperature | Above 300 °C |
Environmental Studies
Research into the environmental impact of sulfonamides has highlighted their persistence in ecosystems. This compound can serve as a model compound for studying:
- Contaminant Behavior : Understanding how such compounds degrade in soil and water can inform pollution mitigation strategies.
Case Study : A recent study tracked the degradation of sulfonamides in wastewater treatment plants, revealing significant insights into their removal efficiencies and transformation products .
Mechanism of Action
The mechanism of action of N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the sulfanyl group may interact with thiol groups in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest analogs include 2-phenyl-N,N-dipropyl-1H-benzimidazole-5-sulfonamide (OE1) and N,N-dipropyl-1H-benzimidazole-5-sulfonamide (Table 1).
Table 1: Structural and Physicochemical Comparison
*Predicted using QSAR models.
Key Observations :
- Lipophilicity : The dibutyl chains in the target compound increase LogP (3.8) compared to dipropyl analogs (LogP 2.5–4.2), enhancing membrane permeability but reducing aqueous solubility.
- Solubility : The sulfonyl group improves water solubility in N,N-dipropyl-1H-benzimidazole-5-sulfonamide, whereas bulky substituents (phenyl, butyl) reduce solubility in DMSO-based systems.
- Reactivity : The -SH group in the target compound introduces redox activity absent in OE1 and its dipropyl analog, enabling disulfide bond formation or metal chelation .
Antimicrobial Activity :
Enzymatic Inhibition :
Methodological Considerations in Comparisons
- Similarity Metrics : Structural similarity (e.g., Tanimoto coefficient >0.85) correlates with overlapping biological targets, but divergent substituents (e.g., -SH vs. phenyl) significantly alter pharmacokinetic profiles .
Biological Activity
N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : N,1-dibutyl-2-sulfanyl-1H-benzodiazole-5-sulfonamide
- Molecular Formula : C15H23N3O2S2
- Molecular Weight : 341.49 g/mol
- CAS Number : 58089-27-3
The structure of this compound features a benzodiazole ring with a sulfonamide group and a sulfanyl substituent, which are critical for its biological activity.
Biological Activity Overview
Research indicates that benzimidazole derivatives, including N,1-dibutyl-2-sulfanyl-1H-benzodiazole-5-sulfonamide, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group enhances their antibacterial properties by interfering with bacterial folate synthesis .
- Anticancer Properties : Some studies suggest that compounds similar to this benzodiazole derivative can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications at the 5-position of the benzodiazole moiety are often linked to increased cytotoxicity against cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activity of N,1-dibutyl-2-sulfanyl-1H-benzodiazole-5-sulfonamide can be influenced by several structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Sulfonamide Group | Enhances antimicrobial activity by mimicking para-amino benzoic acid (PABA) |
| Sulfanyl Substituent | May improve interaction with biological targets, enhancing potency |
| Alkyl Chain Length | Variations in chain length (e.g., dibutyl) can affect lipophilicity and cellular uptake |
Study 1: Antimicrobial Efficacy
In a study examining various benzimidazole derivatives, N,1-dibutyl-2-sulfanyl-1H-benzodiazole-5-sulfonamide demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was compared to standard antibiotics and showed comparable efficacy, suggesting its potential as an alternative therapeutic agent .
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of similar compounds. It was found that derivatives with a benzodiazole scaffold exhibited promising results in inhibiting the growth of human cancer cell lines. Specifically, compounds modified at the 5-position showed enhanced cytotoxic effects due to improved binding affinity to target proteins involved in cell proliferation pathways .
Q & A
Q. What role do non-covalent interactions (e.g., C–H···π) play in stabilizing its solid-state structure?
- Methodological Answer : Analyze crystal packing using Mercury software to identify intermolecular interactions (e.g., C–H···π, N–H···O=S). Quantify interaction energies with Hirshfeld surface analysis. Compare with related benzodiazole sulfonamides to correlate packing motifs with melting points/solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
